Hexadecanophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecanophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of hexadecanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5+C15H31COCl→C6H5COC15H31+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor containing the Lewis acid catalyst. This method ensures a high yield and purity of the final product. The reaction mixture is then subjected to distillation to separate this compound from other by-products.
Chemical Reactions Analysis
Types of Reactions: Hexadecanophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexadecanoic acid and benzene. This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The reduction of this compound can yield hexadecanol and benzene. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Hexadecanoic acid and benzene.
Reduction: Hexadecanol and benzene.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Hexadecanophenone has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological membranes makes it a candidate for drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and as a fragrance ingredient in the cosmetic industry.
Mechanism of Action
The mechanism of action of hexadecanophenone involves its interaction with biological membranes. The long hexadecyl chain allows it to embed within the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, this compound may interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Tetradecanophenone (C20H32O): Shorter alkyl chain, different physical properties.
Octadecanophenone (C24H40O): Longer alkyl chain, different physical properties.
Properties
IUPAC Name |
1-phenylhexadecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOLAWJMOGLOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217181 | |
Record name | 1-Hexadecanone, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6697-12-7 | |
Record name | 1-Hexadecanone, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006697127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6697-12-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexadecanone, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the volatility of hexadecanophenone compare to other aryl ketones, and how does this affect its behavior on soil surfaces?
A1: this compound exhibits a significantly lower vapor pressure compared to hexanophenone. Research suggests that aryl ketones with vapor pressures below 1.3 × 10−3 torr, including this compound, do not demonstrate significant loss or transport due to vaporization on air-dried soils over a 15-day period []. This contrasts with hexanophenone, which showed increased loss likely due to its higher volatility, allowing it to move within the soil and reach light-exposed areas more readily [].
Q2: Are there analytical techniques that can be used to separate and quantify this compound from other similar compounds?
A2: Yes, hydrophobic interaction electrokinetic chromatography (HI-EKC) has been successfully employed to separate this compound (C16) from other alkyl aryl ketone homologues like dodecanophenone (C12), tetradecanophenone (C14), and octadecanophenone (C18) []. This technique leverages the hydrophobic interactions between the analytes and free monomers of either sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) in the running buffer [].
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